molecular formula C6H5ClO2 B041787 Chlorohydroquinone CAS No. 615-67-8

Chlorohydroquinone

Cat. No.: B041787
CAS No.: 615-67-8
M. Wt: 144.55 g/mol
InChI Key: AJPXTSMULZANCB-UHFFFAOYSA-N
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Description

Chlorohydroquinone is a benzenediol that consists of hydroquinone bearing a single chloro substituent. It is a member of the monochlorobenzenes and chlorohydroquinones families. The molecular formula of this compound is C6H5ClO2, and it has a molecular weight of 144.56 g/mol . This compound is known for its role as a metabolite and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

Chlorohydroquinone, a derivative of hydroquinone bearing a single chloro substituent , is believed to target similar pathways as its parent compound, hydroquinone. Hydroquinone and its derivatives, including this compound, are known to inhibit the action of heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite by converting toxic heme, released during hemoglobin digestion, into non-toxic hemazoin .

Mode of Action

This compound, like hydroquinone, binds to heme to form a complex that is highly toxic to the cell and disrupts membrane function . This action prevents the conversion of heme to hemazoin , leading to the accumulation of toxic heme within the parasite . This accumulation results in cell lysis and ultimately parasite cell autodigestion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in malarial parasites . By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme, which is lethal to the parasite .

Pharmacokinetics

For instance, chloroquine, another chlorinated derivative of quinoline, is known to have a large volume of distribution (200 to 800 L/kg), indicating extensive distribution throughout the body . It is also 60% bound to plasma proteins and is equally cleared by the kidney and liver . Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The primary result of this compound’s action is the death of the malarial parasite due to the accumulation of toxic heme . This accumulation results from the inhibition of heme polymerase, which prevents the conversion of heme to non-toxic hemazoin . The resulting toxicity leads to cell lysis and parasite cell autodigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure could affect the stability of this compound, potentially altering its efficacy .

Preparation Methods

Chlorohydroquinone is typically synthesized by reacting p-benzoquinone with hydrochloric acid. The process involves dissolving p-benzoquinone in chloroform and passing dry hydrogen chloride gas under cooling conditions . This reaction yields this compound as a product. Industrial production methods may vary, but the fundamental reaction remains the same.

Chemical Reactions Analysis

Chlorohydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form chlorobenzoquinone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield hydroquinone. This reaction often requires reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chlorohydroquinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Chlorohydroquinone is similar to other benzenediols and quinones, such as hydroquinone, benzoquinone, and naphthoquinone. its unique chloro substituent gives it distinct chemical properties and reactivity. For example:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

IUPAC Name

2-chlorobenzene-1,4-diol
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InChI

InChI=1S/C6H5ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
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InChI Key

AJPXTSMULZANCB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)Cl)O
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Molecular Formula

C6H5ClO2
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DSSTOX Substance ID

DTXSID4060656
Record name Chlorohydroquinone
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Molecular Weight

144.55 g/mol
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Physical Description

White to light tan solid; [Hawley] Light brown powder; [MSDSonline]
Record name Chlorohydroquinone
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Boiling Point

263 °C
Record name CHLOROHYDROQUINONE
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Solubility

VERY SOL IN WATER AND ALC, SLIGHTLY SOL IN ETHER
Record name CHLOROHYDROQUINONE
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Color/Form

WHITE TO LIGHT-TAN FINE CRYSTALS

CAS No.

615-67-8
Record name Chlorohydroquinone
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Melting Point

100 °C
Record name CHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Chlorohydroquinone?

A1: this compound has the molecular formula C6H5ClO2 and a molecular weight of 144.56 g/mol.

Q2: How does the structure of this compound relate to its reactivity?

A2: this compound possesses two hydroxyl groups in the para position, making it susceptible to oxidation and reduction reactions. [, , ] The presence of the chlorine atom influences its reactivity and can direct further substitutions. [, , , ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). [, , , , , , , , , , ]

Q4: How does this compound influence the properties of polymers when incorporated as a monomer?

A4: When incorporated into polyesters, this compound can act as a crystal-disrupting monomer, lowering melting transitions and impacting the formation of liquid crystalline phases. [, , , , , ] This property is crucial for controlling polymer properties like flexibility and processability.

Q5: Is this compound stable at high temperatures?

A5: Studies on aromatic polyesters, where this compound was used as a model compound, suggest that it undergoes thermal degradation at high temperatures, producing various byproducts like this compound benzoates, hydroquinone dibenzoate, and 9-fluorenone. []

Q6: Is this compound involved in any enzymatic reactions?

A6: Yes, this compound is a key intermediate in the bacterial degradation pathway of several chlorinated compounds, including γ-hexachlorocyclohexane (γ-HCH) and chlorophenols. [, , , , , , , ] Enzymes like LinD and LinE are involved in the dechlorination and ring cleavage of this compound, respectively. [, , ]

Q7: Does the degree of chlorination of hydroquinone affect its estrogenic activity?

A8: Yes, the degree of chlorination affects the estrogenic activity of hydroquinone derivatives. 2,5-Dithis compound and this compound show estrogenic activity, while Hydroquinone, a later stage metabolite, does not. []

Q8: How does the pH of the solution affect the stability of this compound?

A9: The stability and degradation pathway of this compound can be affected by pH. In photocatalytic degradation studies using TiO2, the rate of degradation was shown to be pH-dependent. []

Q9: What are the environmental concerns associated with this compound?

A10: this compound is a degradation product of several chlorinated pollutants and can persist in the environment. [, , ] Its presence in soil and sediment samples from industrial areas highlights its potential risk as an environmental contaminant. []

Q10: Are there any regulations regarding the discharge of this compound into the environment?

A10: While specific regulations regarding this compound discharge may vary, its presence as a degradation product of regulated pollutants like chlorophenols implies its monitoring and controlled release are essential for environmental protection.

Q11: How is this compound quantified in environmental samples?

A12: this compound can be extracted from environmental samples like soil and sediment using techniques like Accelerated Solvent Extraction (ASE). [] Subsequent analysis and quantification can be achieved using GC-MS, often coupled with Gel Permeation Chromatography (GPC) for clean-up. []

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